CID 78060955

Description

Significance of Investigating Chemical Compounds in Contemporary Research

The investigation of novel chemical compounds is a cornerstone of modern therapeutic development. A particularly significant area of contemporary research is targeted protein degradation (TPD) . nih.govprotein-degradation.org This innovative strategy aims to eliminate specific disease-causing proteins from cells, rather than simply inhibiting their function. nih.govnih.gov This approach holds the potential to address a wide range of debilitating conditions, including cancers, neurodegenerative disorders, and autoimmune diseases. nih.govbldpharm.com

The key advantage of TPD is its ability to target proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors. nih.gov These include proteins lacking well-defined active sites, such as scaffolding proteins and transcription factors. By hijacking the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system (UPS) or the lysosomal pathway, targeted protein degraders can achieve a more profound and sustained therapeutic effect. nih.govsigmaaldrich.com The molecules that mediate this process are broadly categorized as proteolysis-targeting chimeras (PROTACs) and molecular glues . sigmaaldrich.com

Historical Context of Research on Analogous Chemical Entities and Their Methodologies

The concept of harnessing the cell's protein degradation machinery has evolved over several decades.

The Ubiquitin-Proteasome System (UPS): The foundation for TPD was laid with the discovery of the UPS, a complex cellular pathway responsible for protein quality control. nih.gov This discovery, which earned the Nobel Prize in Chemistry in 2004, revealed how cells tag unwanted proteins with ubiquitin for destruction by the proteasome.

Early PROTACs: The first proof-of-concept for a PROTAC was reported in 2001. These early versions were peptide-based, which limited their utility as drugs due to poor cell permeability and stability.

Small-Molecule PROTACs: A significant breakthrough occurred with the development of all-small-molecule PROTACs. These molecules are heterobifunctional, meaning they consist of two distinct "warheads" connected by a chemical linker. sigmaaldrich.com One end binds to the target protein, and the other binds to an E3 ubiquitin ligase, a component of the UPS. sigmaaldrich.com This proximity induces the ubiquitination and subsequent degradation of the target protein.

Molecular Glues: The discovery of molecular glues was more serendipitous. The infamous drug thalidomide and its analogs, like lenalidomide and pomalidomide , were later found to act as molecular glues. nih.gov These smaller molecules induce a new interaction between an E3 ligase (cereblon) and specific target proteins, leading to their degradation. nih.gov

The methodologies to study these compounds have also advanced significantly, from initial biochemical assays to sophisticated structural biology techniques like cryo-electron microscopy, which allows researchers to visualize the transient protein-compound complexes that are central to the degradation process.

Current Research Landscape and Unaddressed Scientific Questions Pertaining to Targeted Protein Degradation

The field of targeted protein degradation is currently one of the most dynamic areas in drug discovery.

Current Research Focus:

Expanding the E3 Ligase Toolbox: A major effort is underway to identify and develop ligands for a wider range of E3 ligases. This would allow for more selective targeting of proteins in different tissues and cell types.

Novel Degrader Modalities: Researchers are exploring new types of degraders beyond traditional PROTACs and molecular glues, such as lysosome-targeting chimeras (LYTACs), which direct proteins for degradation in the lysosome. nih.gov

Clinical Translation: Several PROTACs and molecular glues are now in clinical trials, primarily for various cancers. The results of these trials are highly anticipated and will be crucial for validating the therapeutic potential of this approach in humans.

Understanding Resistance Mechanisms: As with any therapy, the potential for resistance is a key concern. Research is ongoing to understand how cancer cells might become resistant to protein degraders and to develop strategies to overcome this.

Unaddressed Scientific Questions:

Predictive Models for Degrader Design: The design of effective degraders is still largely empirical. A major goal is to develop computational models that can accurately predict which linker length and composition will be optimal for a given target and E3 ligase pair.

Off-Target Effects: Ensuring the high specificity of protein degraders is critical to minimize side effects. Further research is needed to fully understand and predict potential off-target protein degradation.

Long-Term Consequences of Protein Degradation: The long-term effects of sustained degradation of a specific protein are not yet fully understood.

Delivery and Bioavailability: The relatively large size of some protein degraders, like PROTACs, can pose challenges for oral bioavailability and delivery to specific tissues. nih.gov

Structure

2D Structure

Properties

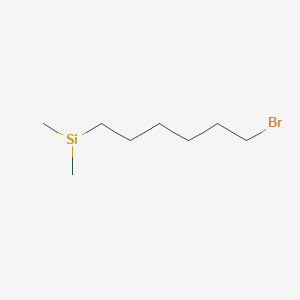

Molecular Formula |

C8H18BrSi |

|---|---|

Molecular Weight |

222.22 g/mol |

InChI |

InChI=1S/C8H18BrSi/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3 |

InChI Key |

ATIPHUHPNFRHFA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCCCCCBr |

Origin of Product |

United States |

Computational and Theoretical Investigations of the Chemical Compound

In Silico Modeling Approaches for the Chemical Compound

No studies detailing the application of in silico modeling approaches specifically to CID 78060955 were identified.

Molecular Docking Simulations of the Chemical Compound

Information regarding molecular docking simulations of this compound is not available in the reviewed literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. nih.gov

There are no public records or research articles detailing the ligand-protein interaction profile of this compound. Such a profile would typically describe the types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the ligand to a protein's active site. nih.gov

No data on the predicted binding affinity or energetic landscape for the interaction of this compound with any biological target could be located. Binding affinity prediction quantifies the strength of the interaction between a ligand and a protein, which is a critical aspect of drug discovery. biorxiv.orgarxiv.orgopenreview.netarxiv.org

Without molecular docking studies, the key amino acid residues and interaction hotspots within a protein that would be crucial for the binding of this compound remain unidentified. nih.govnih.gov

Binding Affinity and Energetic Landscape Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound

No QSAR models or studies specifically involving this compound were found. QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure.

There is no information available on the selection and calculation of molecular descriptors for this compound as part of a QSAR study. Molecular descriptors are numerical values that characterize the properties of a molecule and are fundamental to building QSAR models. cadaster.eursc.orgd-nb.infod-nb.info

Unable to Generate Article: Chemical Compound "this compound" Not Found in Public Databases

Following a comprehensive search for the chemical compound identifier "this compound," it has been determined that this identifier does not correspond to a recognized entry in major public chemical databases, including PubChem. As a result, no scientific literature, computational data, or theoretical investigations associated with this specific identifier could be located.

The detailed article structure provided in the prompt requires in-depth analysis of highly specific computational chemistry topics, such as predictive model development, molecular dynamics simulations, and density functional theory studies. Without a defined chemical compound, its structure, and associated research, it is not possible to generate scientifically accurate and informative content that adheres to the requested outline.

Extensive searches for "this compound" in conjunction with terms like "computational chemistry," "molecular dynamics," "density functional theory," "chemical structure," and "scientific literature" failed to yield any relevant results for the specified compound. The searches either returned no results or pointed to general database homepages rather than a specific chemical entry.

Therefore, the requested article focusing on the computational and theoretical investigations of "this compound" cannot be created due to the non-existence of this compound in the searchable public domain.

An article on the chemical compound with PubChem Compound Identification Number (CID) 78060955 cannot be generated. Extensive searches for a compound with this specific identifier have yielded no results.

PubChem is a public repository for information on chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). nih.govropensci.org Each compound in the database is assigned a unique CID. nih.govropensci.org The inability to locate any information for "this compound" suggests that this may be an invalid identifier or represents a compound that is not currently cataloged in this major public database.

Without any foundational information—such as the compound's chemical structure, formula, or any associated research—it is impossible to conduct the computational and theoretical investigations as outlined in the request. Key methodologies like machine learning applications, pharmacophore modeling, and virtual screening are all predicated on having a known chemical entity to study. nih.govnih.govnih.gov These techniques require structural and bioactivity data to build predictive models and screen for potential biological targets. nih.govnih.govresearchgate.net

Therefore, until information for a compound with this compound becomes publicly available, the creation of a scientifically accurate article focusing on its computational and theoretical investigations is not feasible.

Structure Activity Relationship Sar Studies of the Chemical Compound

Elucidation of Structural Determinants for Biological Activity of the Chemical Compound

The biological activity of BAY-876 is intrinsically linked to its specific molecular architecture. Research has focused on understanding how each component of its structure contributes to its potent inhibitory effect on GLUT1, a protein often overexpressed in cancer cells. nih.govwhiterose.ac.uk The initial discovery process involved a high-throughput screening of approximately 3 million compounds, which identified the N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold as a promising starting point for optimization. nih.gov

Systematic Chemical Modification and Analog Synthesis Strategies

Following the identification of the initial scaffold, extensive SAR explorations were undertaken to refine the compound's properties. nih.gov This process involves the systematic synthesis of analogs where different parts of the molecule are modified to observe the impact on biological activity. The structure of BAY-876, N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide, can be deconstructed to understand these modifications. tocris.com

The key structural components that were likely subjected to systematic modification include:

The Quinoline (B57606) Core : The quinoline-2,4-dicarboxamide (B11892043) forms the foundational structure. The presence of the 7-fluoro substituent was found to be a key element, likely contributing to binding affinity and metabolic stability. nih.gov

The Pyrazole Ring : This central heterocyclic ring acts as a linker between the quinoline core and the benzyl (B1604629) group. Modifications to its substitution pattern, such as the 5-methyl and 3-(trifluoromethyl) groups, were critical for optimizing potency. nih.gov

The N-Substituent on the Pyrazole : The 1-(4-cyanobenzyl) group plays a significant role in the compound's interaction with the GLUT1 transporter. The cyano group, in particular, is a common feature in medicinal chemistry for establishing strong interactions within a target's binding pocket. nih.gov

The table below summarizes the key structural features of the optimized compound, BAY-876, which resulted from these systematic explorations.

| Molecular Scaffold Component | Optimized Functional Group/Feature | Presumed Contribution to Activity |

|---|---|---|

| Quinoline Ring | 7-Fluoro-2,4-dicarboxamide | Enhances binding affinity and improves pharmacokinetic properties. nih.gov |

| Central Pyrazole Ring | 5-Methyl and 3-(Trifluoromethyl) groups | Optimizes potency and target engagement. nih.gov |

| Pyrazole N1-Substituent | 4-Cyanobenzyl group | Contributes to potent and selective binding within the GLUT1 transporter. nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug discovery, as different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different biological activities, potencies, and pharmacokinetic profiles. nih.govunimi.itchegg.com For many compounds, only one specific isomer interacts effectively with its biological target. unimi.itnih.gov

However, an examination of the molecular structure of BAY-876 reveals that it is an achiral molecule. It does not possess any stereocenters, and therefore does not exist as different enantiomers. Consequently, the influence of stereochemistry on its biological activity is not a relevant aspect of its SAR studies, and the literature focuses instead on the optimization of its constituent chemical groups and their arrangement.

Correlation of Molecular Conformation with Observed Activity

The specific three-dimensional conformation of BAY-876 is crucial for its high-affinity binding to the GLUT1 transporter. The observed biological activity is a direct result of how the molecule fits into and interacts with the binding site on the protein. Molecular docking studies have been employed to model these interactions and understand the structural basis of its inhibitory action. frontiersin.org

The conformation of BAY-876 allows its various functional groups to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues lining the GLUT1 binding pocket. This precise fit is responsible for its ability to competitively and reversibly block the transport of glucose through the transporter. researchgate.net

Research into Lead Optimization Strategies for Enhancing Chemical Compound Profiles

The development of BAY-876 is a clear example of successful lead optimization, where an initial "hit" compound is refined to create a "lead" with a more desirable profile for potential therapeutic use. This involved enhancing its potency, selectivity, and drug-like properties. nih.gov

Potency and Target Selectivity Refinement

A primary goal of the optimization program was to develop a compound with single-digit nanomolar potency against GLUT1 while exhibiting high selectivity over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4, to minimize potential side effects. nih.gov

BAY-876 achieved this goal with remarkable success. It potently inhibits GLUT1 with an IC50 value of 2 nM. tocris.commedchemexpress.com In contrast, its inhibitory activity against other isoforms is significantly weaker, demonstrating a selectivity factor of over 100-fold against GLUT2, GLUT3, and GLUT4. nih.govtocris.comresearchgate.net This high degree of selectivity ensures that the compound's action is precisely targeted to the intended protein. frontiersin.org

The table below details the inhibitory potency of BAY-876 against various glucose transporter isoforms.

| Target Transporter | IC50 Value (nM) | Reference |

|---|---|---|

| GLUT1 | 2 | tocris.commedchemexpress.com |

| GLUT2 | 10,800 | tocris.com |

| GLUT3 | 1,670 | tocris.com |

| GLUT4 | 290 | tocris.com |

Structure-Guided Design Principles for Optimized Chemical Compound Derivatives

The optimization of the initial hit into the final lead compound, BAY-876, was guided by the principles of structure-guided design. The SAR data gathered from synthesizing and testing various analogs provided a roadmap for making targeted modifications to improve the compound's profile. nih.govresearchgate.net

The selection of each functional group in BAY-876 was a deliberate choice to enhance a specific property:

Potency and Selectivity : As discussed, the strategic placement of the fluoro, trifluoromethyl, and cyanobenzyl groups was instrumental in achieving the desired potency and selectivity profile. nih.gov

Pharmacokinetic Properties : Beyond target interaction, the optimization also focused on improving drug-like properties. The final compound, BAY-876, demonstrated good metabolic stability in vitro and high oral bioavailability in vivo, making it a suitable chemical probe for further studies. nih.govresearchgate.net

Computational tools, such as molecular docking, complemented the synthetic efforts by providing insights into how different derivatives might bind to GLUT1, helping to rationalize the observed SAR and guide the design of more effective compounds. frontiersin.org

Mechanistic and Biochemical Investigations of the Chemical Compound

Research into the Molecular Mechanism of Action of the Chemical Compound

CID-078 operates through a distinct molecular mechanism by selectively targeting and disrupting key protein-protein interactions that are crucial for cell cycle progression. businesswire.comasco.org It is designed to bind to the conserved hydrophobic patch on both cyclin A and cyclin B. cancer.govasco.orgbioworld.com This binding action physically obstructs the interaction between the cyclins and their substrates that contain an RxL (arginine-x-leucine) motif. cancer.govasco.orgbioworld.com

Specifically, the compound has been shown to block the binding of the E2F1 transcription factor to the cyclin A-CDK2 complex and the binding of the Myt1 kinase to the cyclin B-CDK1 complex. cancer.govbioworld.combioworld.com By preventing these interactions, CID-078 interferes with the normal sequence of events that drive a cell through the cell cycle, leading to an anti-proliferative effect in cancer cells with heightened E2F activity. businesswire.comasco.org This targeted disruption of cyclin-substrate interactions represents a novel approach to cancer therapy. businesswire.com

The inhibitory activity of CID-078 has been characterized through biochemical assays that measure its ability to disrupt the binding of a fluorescently labeled probe to cyclin-CDK complexes. While detailed kinetic parameters such as K_i, k_on, and k_off have not been publicly disclosed, inhibitory concentration (IC₅₀) values have been determined, demonstrating the compound's potency.

The primary mechanism is the potent and selective disruption of protein-protein interactions rather than direct inhibition of the CDK enzymatic activity itself. businesswire.combusinesswire.combusinesswire.com A bioRxiv preprint described a fluorescence polarization assay used to quantify the inhibitory potential of CID-078. biorxiv.org In this assay, the compound's ability to displace a fluorescent probe from the cyclin A2/Cdk2 and cyclin B1/Cdk1 complexes was measured. biorxiv.org

Table 1: In Vitro Inhibition of Cyclin/CDK Complexes by CID-078

| Target Complex | Assay Type | Parameter | Value | Source |

| Cyclin A2/Cdk2 | Fluorescence Polarization | IC₅₀ | Not specified | biorxiv.org |

| Cyclin B1/Cdk1 | Fluorescence Polarization | IC₅₀ | Not specified | biorxiv.org |

Note: The specific IC₅₀ values from the fluorescence polarization assay were not detailed in the available preprint. The study confirmed the determination of a 50% inhibition concentration (IC₅₀) from an 8-point serial dilution. biorxiv.org

Based on available public-domain information, comprehensive receptor binding profiling for CID-78060955 against a wide panel of cellular receptors has not been reported. The research and development focus for this compound has been on its intracellular targets, cyclins A and B, which are key regulators of the cell cycle, rather than on cell-surface receptors.

There are no publicly available studies that have utilized radioligand binding assays to determine the affinity (K_i or K_d) of CID-78060955 for its target cyclins or for any off-target receptors. The characterization of its binding potency has been primarily conducted using fluorescence-based competition assays. biorxiv.org

Specific kinetic constants for the binding of CID-78060955 to cyclin A or cyclin B, such as the association rate constant (k_on) and the dissociation rate constant (k_off), derived from Surface Plasmon Resonance (SPR) analysis, are not available in the published literature or presentations. While SPR is a standard technique for characterizing drug-target interactions, such data for CID-78060955 has not been disclosed. evotec.comtandfonline.com

The targeted inhibition of cyclin A and B protein-protein interactions by CID-078 leads to significant modulation of critical biochemical pathways that control cell division and survival. larvol.com Preclinical studies have consistently shown that treatment with CID-078 induces cell cycle arrest, primarily at the G2/M transition phase. businesswire.comasco.orgbioworld.com This arrest is a direct consequence of disrupting the function of the cyclin B1-CDK1 complex, which is essential for entry into mitosis.

Ultimately, this disruption of cell cycle progression leads to the induction of apoptosis, or programmed cell death, in susceptible cancer cells. cancer.govasco.orgaacrjournals.org The anti-tumor activity of CID-078 has been strongly correlated in preclinical models with high scores for E2F target gene expression and G2/M checkpoint hallmark pathways, indicating a clear link between the compound's mechanism and its effect on these specific cellular pathways. circlepharma.combioworld.comcirclepharma.comcirclepharma.com

The molecular mechanism of CID-078 triggers a cascade of downstream signaling events that contribute to its anti-cancer activity. A key consequence of its action is the induction of significant DNA damage. businesswire.com This is evidenced by the observed increase in the phosphorylation of H2AX (to form γH2AX), a well-established marker for DNA double-strand breaks. bioworld.comcirclepharma.com

Furthermore, CID-078 has been shown to activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance system that ensures proper chromosome segregation during mitosis. businesswire.com Activation of the SAC by CID-078 was confirmed by the detection of increased phosphorylation of BUBR1, a core component of the checkpoint. bioworld.com

A significant downstream effect of CID-078 binding to cyclin B1 is the modulation of separase (ESPL1) activity. bioworld.comcirclepharma.com Treatment with the compound leads to an increase in the inhibitory phosphorylation of separase at serine 1126. bioworld.comaacrjournals.orgcirclepharma.com Since active separase is required for the separation of sister chromatids, its inhibition results in mitotic arrest and subsequent apoptotic cell death. circlepharma.com The anti-tumor efficacy of CID-078 has been shown to correlate well with the expression levels of both E2F1 and ESPL1. aacrjournals.orgpatsnap.comcirclepharma.com Additionally, there is evidence to suggest that the anti-cancer effect of cyclin A/B RxL inhibitors like CID-078 is also mediated in part by the disruption of the ATR/Chk1 DNA repair pathway. larvol.commorningstar.com

Table 2: Key Downstream Signaling Effects of CID-078

| Downstream Effect | Biomarker | Observed Change | Consequence | Source |

| DNA Damage Induction | γH2AX | Increased Levels | Activation of DNA damage response | bioworld.comcirclepharma.com |

| Spindle Assembly Checkpoint Activation | Phospho-BUBR1 | Increased Levels | Mitotic arrest | businesswire.combioworld.com |

| Separase Inhibition | Phospho-Separase (S1126) | Increased Levels | Mitotic arrest, apoptosis | bioworld.comaacrjournals.orgcirclepharma.com |

| DNA Repair Pathway Disruption | ATR/Chk1 Pathway | Disruption | Contribution to anti-cancer effect | larvol.commorningstar.com |

Biochemical Pathway Modulation by the Chemical Compound

Investigation of Protein-Protein Interactions Mediated by the Chemical Compound

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, DNA replication, and metabolic control. bldpharm.comnih.gov A chemical compound can mediate PPIs by either inducing or inhibiting the formation of a protein complex. The study of such interactions is crucial for understanding a compound's mechanism of action.

While no studies have been published on PPIs mediated specifically by CID 78060955, the general approach to investigate such phenomena involves a variety of biochemical and biophysical techniques. Methods like yeast two-hybrid screens and tandem affinity purification (TAP) are high-throughput methods used to identify protein complexes. nih.gov More direct and detailed analyses often employ techniques such as blot overlays, where one protein is immobilized and probed with a potential binding partner to see if an interaction occurs. nih.gov The affinity and kinetics of these interactions can be quantified using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Chemically induced dimerization is a powerful technique where a small molecule facilitates the interaction of two proteins, a process that can be engineered to control cellular events in real-time. ropensci.org

Identification of Specific Cellular Targets of the Chemical Compound

Identifying the specific cellular targets of a compound is a critical step in drug discovery and chemical biology. This process, often called target deconvolution, aims to pinpoint the direct molecular binding partners responsible for a compound's observed biological effects.

Target deconvolution is especially important in phenotypic drug discovery, where compounds are identified based on a desired change in cell behavior without prior knowledge of the target. A variety of methodologies exist to unravel these molecular targets.

Common approaches include:

Affinity Chromatography: The compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified, typically by mass spectrometry.

Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified to identify which ones were stabilized by the compound.

Genetic Approaches: Techniques such as drug-resistance mutations or genome-wide CRISPR screens can identify genes that, when altered, confer resistance or sensitivity to the compound, thereby pointing to the target protein or pathway.

Proteomics, the large-scale study of proteins, offers powerful, unbiased methods for identifying compound-target interactions directly in a complex biological system. These approaches can provide a global view of how a compound affects the proteome.

Key proteomic strategies include:

Chemical Proteomics: This often involves creating a tagged or modified version of the compound that can be used as a "bait" to capture its interacting proteins from a cell lysate. Photoaffinity labeling is a sophisticated version where a photoreactive group on the compound is activated by light to form a covalent bond with its target, allowing for more robust identification.

Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) are used to compare protein abundance or post-translational modifications between compound-treated and untreated cells. This can reveal proteins whose levels or states are altered by the compound, suggesting they are either direct targets or part of the affected pathway. Mass spectrometry techniques using methods like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are essential for identifying and quantifying the thousands of proteins in these experiments.

Cellular and Molecular Biological Investigations of the Chemical Compound

In Vitro Pharmacological Characterization in Relevant Cellular Systems

The in vitro pharmacological assessment of CID-078 has been crucial in elucidating its potency, selectivity, and mechanism of action in cancer cells. These studies have primarily focused on cell lines and patient-derived models with genetic alterations leading to cell cycle dysregulation. patsnap.comcirclepharma.comcancernetwork.com

Development and Optimization of Cellular Assays

A variety of optimized cellular assays have been employed to characterize the biological activity of CID-078. Standard proliferation assays, such as those measuring ATP-based luminescence (e.g., CellTiter-Glo), have been utilized to quantify the effect of the compound on the viability of cancer cells. businesswire.commarinbio.com For instance, MTT assays were conducted on a panel of 14 neuroblastoma cell lines to determine their sensitivity to CID-078. bioworld.com

To investigate the compound's mechanism of action, Western blot analyses have been optimized to detect markers of DNA damage and cell cycle progression. A key pharmacodynamic biomarker identified for CID-078 activity is the phosphorylation of separase (ESPL1), a direct substrate of the cyclin B1-CDK1 complex. circlepharma.comresearchgate.net Increased inhibitory phosphorylation of separase at serine 1126 following CID-078 treatment has been demonstrated through optimized Western blot protocols. circlepharma.com Furthermore, levels of γH2AX, a marker for DNA double-strand breaks, and phosphorylation of BUBR1, a component of the spindle assembly checkpoint (SAC), have been assessed to confirm the induction of DNA damage and SAC activation. businesswire.combioworld.com

Cell cycle arrest has been investigated using flow cytometry with DNA-binding dyes, a standard method for determining the distribution of cells across different phases of the cell cycle. marinbio.comcirclepharma.com These assays have been crucial in demonstrating that CID-078 induces a G2/M phase arrest in cancer cells. businesswire.comcirclepharma.com

Analysis of Concentration-Response Relationships in Cellular Models

Concentration-response studies have been conducted to determine the potency of CID-078 in various cancer cell lines. In neuroblastoma models, drug response curves revealed significant differences in sensitivity to the compound. For example, in SH-SY5Y neuroblastoma cells where CDKN2A was inactivated, the GI50 (concentration for 50% growth inhibition) values were 55 nM and 6 nM in two different clones, whereas the wild-type SH-SY5Y cells had a GI50 greater than 10 µM. businesswire.com This highlights the dependency of CID-078 activity on the genetic background of the cancer cells.

The table below summarizes the GI50 values for CID-078 in selected neuroblastoma cell lines.

| Cell Line | CDKN2A Status | GI50 (nM) |

| SH-SY5Y C7.3 | Inactivated | 55 |

| SH-SY5Y C8.10 | Inactivated | 6 |

| SH-SY5Y WT | Wild-Type | >10,000 |

High sensitivity to CID-078 was also observed in several patient-derived organoid models of neuroblastoma, including 691T, 691B, NB129, 717T, NB039, and NB139, as determined by the CellTiter-Glo assay. businesswire.com In preclinical models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer, CID-078 also demonstrated potent single-agent antitumor activity. circlepharma.comcirclepharma.com

Assessment of Selectivity in Complex Cellular Environments

The selectivity of CID-078 is attributed to its specific mechanism of targeting tumor cells with oncogenic alterations that cause cell cycle dysregulation, particularly those with elevated E2F transcription factor activity. patsnap.compipelinereview.commdpi.com The compound selectively disrupts the protein-to-protein interaction between cyclins A and B and their substrates containing the RxL motif, such as E2F (a substrate of cyclin A) and Myt1 (a modulator of cyclin B). patsnap.compipelinereview.comresearchgate.net

Preclinical studies have consistently shown that the in vivo activity of CID-078 correlates with molecular features indicative of a dysregulated cell cycle. These features include high E2F targets and G2M checkpoint hallmark pathway scores, as well as elevated expression of E2F1 and separase (ESPL1). patsnap.comcirclepharma.com For instance, deletion of the CDKN2A gene, which leads to increased E2F activity, was found to sensitize neuroblastoma cells to CID-078. businesswire.compatsnap.com This selective lethality in cancer cells with high E2F activity is a key characteristic of the compound. circlepharma.com

Gene Expression and Transcriptomic Studies of the Chemical Compound's Effects

Transcriptomic analyses have been instrumental in understanding the molecular basis of CID-078's activity and in identifying potential biomarkers of response.

Messenger RNA (mRNA) Expression Profiling (e.g., RNA-Seq, Microarray Analysis)

RNA sequencing (RNA-seq) has been utilized to establish baseline gene expression profiles in patient-derived xenograft (PDX) models of breast cancer. researchgate.net This analysis revealed that the antitumor activity of CID-078 correlates with the baseline tumor expression levels of ESPL1, E2F1, and E2F2. circlepharma.com Specifically, PDX models with higher expression of E2F1 and ESPL1 were more likely to respond to treatment with CID-078. researchgate.net

To guide the selection of relevant preclinical models, a heatmap of hallmark pathway scores was generated for 71 breast cancer PDX models using the Gene Set Variation Analysis (GSVA) method with the MSigDb Hallmark collection. circlepharma.com Models with varying scores for "E2F targets" and "G2M checkpoint" pathways were selected for in vivo evaluation of CID-078, underscoring the use of transcriptomic data to inform experimental design. circlepharma.com

Furthermore, Gene Set Enrichment Analysis (GSEA) of differentially expressed genes between vehicle- and CID-078-treated tumors revealed distinct gene set enrichment patterns in responding versus non-responding PDX models. circlepharma.com While detailed lists of differentially expressed genes from these studies are not publicly available, the approach confirms the use of mRNA profiling to elucidate the compound's mechanism of action.

The following table summarizes the correlation between baseline gene expression and response to CID-078 in breast cancer PDX models.

| Gene | Correlation with CID-078 Antitumor Activity |

| ESPL1 | Positive |

| E2F1 | Positive |

| E2F2 | Positive |

Network Analysis of Gene Expression Changes

While comprehensive network analyses of gene expression changes induced by CID-078 have not been detailed in available literature, the existing data strongly point towards the E2F regulatory network as central to its mechanism of action. The correlation of CID-078's efficacy with high E2F pathway scores and the expression of key E2F target genes like ESPL1 suggests a focused impact on this network. patsnap.comcirclepharma.comresearchgate.net The compound's ability to induce synthetic lethality in the context of elevated E2F activity is a key finding that implies a targeted disruption of this specific gene regulatory network. mdpi.com Future studies involving detailed gene co-expression network analysis could further elucidate the broader transcriptomic consequences of cyclin A/B-RxL inhibition by CID-078. oup.comnih.gov

No Information Found for Chemical Compound "CID 78060955"

Following a comprehensive search of public chemical databases, including PubChem, and broader scientific literature, no chemical compound with the identifier "this compound" has been found. This identifier does not correspond to a recognized substance in these resources.

As a result, it is not possible to provide an article on the cellular and molecular biological investigations of "this compound" as requested. The specified outline, including sections on co-localization studies, cellular functional assays, reporter gene assays, high-content imaging, ion channel modulation, and metabolic pathway analysis, cannot be completed without a subject compound.

It is recommended to verify the compound identifier for accuracy and to ensure that it pertains to a publicly registered chemical substance. Without a valid compound, no further information can be generated.

Emerging Research Directions and Future Perspectives for the Chemical Compound

Integration of Multi-Omics Data for a Systems-Level Understanding

A deep understanding of a drug's mechanism of action and its effects on complex biological systems is crucial for its successful development and clinical application. For CID-078, the integration of multi-omics data is pivotal for elucidating its complete biological impact and for identifying patient populations most likely to respond to treatment. Research has indicated that the anti-tumor activity of CID-078 is not uniform across all cancers but is instead linked to specific molecular signatures.

Detailed research findings have correlated the sensitivity to CID-078 with a cancer's genomic and transcriptomic landscape. Specifically, tumors with alterations in the CDK-RB-E2F axis, which leads to high E2F transcriptional activity, are particularly vulnerable. researchgate.net Multi-omics approaches are being used to build a comprehensive model of CID-078's effects, moving beyond a single target to a network-level view.

Genomics and Transcriptomics: Preclinical studies have consistently shown that the efficacy of CID-078 is associated with specific genetic markers. Tumor models with high "E2F targets" and "G2M checkpoint hallmark" pathway scores show significant tumor growth inhibition. circlepharma.com Furthermore, mutations in the RB1 gene and the status of the CDKN2A gene have been identified as potential biomarkers for patient stratification. patsnap.comfirstwordpharma.com For instance, the deletion of CDKN2A was found to sensitize neuroblastoma cells to CID-078. patsnap.com

Proteomics and Phosphoproteomics: The mechanism of CID-078 involves preventing the phosphorylation of key substrates by disrupting their interaction with Cyclin A and Cyclin B. Recent mechanistic studies have begun to unravel these effects at the protein level. Treatment with CID-078 has been shown to increase the phosphorylation of separase (ESPL1) in sensitive breast cancer models. circlepharma.compatsnap.com Future research will likely involve large-scale proteomic and phosphoproteomic analyses to map the global changes in protein expression and phosphorylation events following treatment. This will help to fully understand the downstream consequences of Cyclin A/B RxL inhibition, including the recently reported disruption of the ATR/Chk1 DNA repair pathway. researchgate.net

The integration of these datasets allows for a systems-level understanding, creating a detailed picture of how CID-078 induces synthetic lethality in cancer cells with a dysregulated cell cycle. This knowledge is critical for designing rational combination therapies and for the development of robust companion diagnostics.

Table 1: Multi-Omics Correlates of CID-078 Activity

| Omics Type | Biomarker/Pathway | Associated Finding | Reference(s) |

|---|---|---|---|

| Genomics | RB1 Mutation | Correlates with sensitivity to CID-078. | firstwordpharma.com |

| CDKN2A Deletion | Sensitizes neuroblastoma cells to CID-078. | patsnap.com | |

| Transcriptomics | High E2F Target Pathway Score | Associated with tumor growth inhibition and regression. | researchgate.netcirclepharma.com |

| High G2M Checkpoint Score | Associated with tumor growth inhibition. | circlepharma.com | |

| Proteomics | E2F1 Expression | High expression levels correlate with CID-078 activity. | circlepharma.comcirclepharma.com |

| ESPL1 (Separase) Expression | High expression levels correlate with CID-078 activity. | circlepharma.comcirclepharma.com | |

| Phosphoproteomics | Increased Separase Phosphorylation | Observed in sensitive breast cancer patient-derived xenograft (PDX) models. | circlepharma.compatsnap.com |

Development of Novel Computational and Experimental Paradigms in Chemical Biology

The development of CID-078 is intrinsically linked to novel computational and experimental paradigms, particularly those tailored for macrocyclic drugs. Macrocycles occupy a unique chemical space between small molecules and large biologics, offering the potential to engage difficult targets like PPIs but posing significant challenges in achieving drug-like properties such as cell permeability and oral bioavailability. americanpharmaceuticalreview.comdrugtargetreview.com

Circle Pharma's proprietary MXMO™ platform represents a key novel paradigm. This platform integrates structure-based rational drug design with advanced synthetic chemistry to overcome the traditional hurdles of macrocycle development. circlepharma.comfirstwordpharma.com This approach facilitates the creation of intrinsically cell-permeable and orally bioavailable macrocycles, a crucial feature of CID-078. Computational modeling is a cornerstone of this platform, used to predict and optimize macrocycle structures, their conformational behavior, and their interactions with biological targets. mdpi.comnih.gov For instance, computational tools are used to design macrocycles that can shield their polar groups through intramolecular hydrogen bonding, a strategy known to improve membrane permeability. drugtargetreview.com

Experimentally, the development of CID-078 has relied on specialized assays to validate its unique mechanism of action. Standard kinase activity assays are insufficient, as CID-078 does not block the ATP-binding site of CDKs. aacrjournals.org Instead, novel experimental setups are required to measure the potent and selective disruption of the PPI between cyclins and their substrates. These include:

In vitro binding assays to quantify the displacement of RxL-motif-containing peptides (like those from E2F1 or Myt1) from the hydrophobic patch of Cyclin A and Cyclin B. circlepharma.comcirclepharma.com

Cell-based target engagement assays that confirm the disruption of these specific PPIs within a cellular context. circlepharma.com

High-content imaging and live-cell imaging to observe the downstream cellular consequences, such as G2/M arrest, DNA damage, and apoptosis, providing a dynamic view of the compound's effect. circlepharma.com

These integrated computational and experimental strategies represent a paradigm shift from traditional high-throughput screening, enabling the rational design of complex molecules like CID-078 to drug previously "undruggable" targets.

Exploration of Chemical Compound Analogs with Diversified Biological Activities

While CID-078 is the lead clinical candidate, the underlying macrocyclic scaffold offers a rich platform for the exploration of chemical analogs with potentially diversified or improved biological activities. The principles of medicinal chemistry suggest that systematic structural modifications can be made to fine-tune a compound's properties, including its potency, selectivity, and pharmacokinetic profile. Although specific analogs of CID-078 are not detailed in the public domain, the synthetic strategies and structure-activity relationship (SAR) studies for this class of inhibitors provide a clear roadmap for such explorations. circlepharma.com

Research into the development of Cyclin A/B RxL inhibitors has revealed key structural features that are critical for their activity and can be systematically varied to create analogs: circlepharma.com

The Phenylalanine Residue: This amino acid residue has been identified as a key driver of selectivity and cellular potency. Analogs could be synthesized with non-natural or substituted phenylalanine derivatives to modulate interactions within the cyclin hydrophobic patch.

C-Terminus Capping Group: This part of the molecule is also crucial for modulating selectivity, potency, and physicochemical properties. Exploring a wide range of chemical moieties at this position could yield analogs with different characteristics. For example, an analog might be designed to have greater selectivity for Cyclin A over Cyclin B, or vice versa, which could be advantageous for targeting specific cancer types where one cyclin plays a more dominant role.

Backbone N-alkylation: The introduction of methyl groups onto the amide backbone is a known strategy to improve the permeability of peptidic macrocycles. drugtargetreview.com This approach can be systematically applied to the CID-078 scaffold to create analogs with enhanced oral bioavailability or different tissue distribution profiles.

Late-Stage Diversification: A reported synthetic strategy involves the creation of a core macrocycle that can then be rapidly diversified in the final steps of synthesis, for example, through Suzuki-Miyaura coupling. circlepharma.com This allows for the efficient generation of a library of analogs with varied substituents for SAR screening.

The goal of creating such analogs would be to explore diversified biological activities. This could include developing next-generation compounds with an even better therapeutic window, overcoming potential resistance mechanisms, or creating tool compounds with specific selectivity profiles (e.g., Cyclin A-only or Cyclin B-only inhibitors) to further probe the underlying biology of the cell cycle. biorxiv.orgnih.gov

Fundamental Translational Research Avenues for the Chemical Compound

The ultimate goal of any promising anti-cancer compound is its successful translation from the laboratory to the clinic. CID-078 is actively progressing along this path, with a clear and expanding body of translational research supporting its development. These avenues focus on demonstrating its efficacy in clinically relevant models and identifying the patient populations who will benefit most.

Preclinical research has established the potent single-agent anti-tumor activity of CID-078 across a range of cancer types known to harbor dysregulated cell cycle control. circlepharma.com This includes extensive studies in patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, which are more representative of human tumors than traditional cell lines. circlepharma.comresearchgate.net These studies have not only shown tumor regression but have also reinforced the link between efficacy and the molecular biomarkers discussed in section 6.1. circlepharma.comcirclepharma.comfirstwordpharma.com

A major milestone in the translational journey of CID-078 is its advancement into human clinical trials. A multi-center, open-label, Phase 1 clinical trial (NCT06577987) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of CID-078 in patients with advanced solid tumors. researchgate.netbusinesswire.com The trial is designed with a dose-escalation phase followed by a dose-expansion phase in specific tumor types, including small-cell lung cancer (SCLC) and triple-negative breast cancer (TNBC). researchgate.net

Reflecting the strong preclinical data in SCLC, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to CID-078 for the treatment of this disease. cancernetwork.comcirclepharma.com This designation provides incentives for the development of drugs for rare diseases and underscores the significant unmet medical need for patients with SCLC.

Future translational research will focus on:

Analyzing patient samples from the Phase 1 trial to validate the predictive value of biomarkers like RB1 status and E2F pathway scores.

Exploring rational combination strategies, for example, with agents that also induce DNA damage or with other cell cycle inhibitors.

Expanding clinical investigations into other E2F-driven cancers, such as neuroblastoma, where strong preclinical activity has been observed. firstwordpharma.combioworld.com

Table 2: Summary of Key Translational Research Findings for CID-078

| Research Area | Cancer Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Preclinical Efficacy | Small-Cell Lung Cancer (SCLC) | Single-agent tumor regression in xenograft models. | circlepharma.comcirclepharma.com |

| Non-Small-Cell Lung Cancer (NSCLC) | Demonstrated tumor growth inhibition. | circlepharma.com | |

| Triple-Negative (TNBC) & ER+/HER2- Breast Cancer | Single-agent anti-tumor activity in PDX models, including post-CDK4/6i therapy. | circlepharma.compatsnap.com | |

| Ovarian Cancer | Tumor regression in xenograft models. | circlepharma.combusinesswire.com | |

| Neuroblastoma (NB) | Potent activity in multiple cell line and patient-derived organoid models. | firstwordpharma.combioworld.com | |

| Clinical Development | Advanced Solid Tumors | Initiation of a multi-center Phase 1 clinical trial (NCT06577987). | researchgate.netbusinesswire.com |

| Regulatory | Small-Cell Lung Cancer (SCLC) | Granted Orphan Drug Designation by the U.S. FDA. | cancernetwork.comcirclepharma.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.